molecular formula C9H12FNO B13041784 (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol

Cat. No.: B13041784
M. Wt: 169.20 g/mol
InChI Key: HPHULVZWOLCSFD-IMTBSYHQSA-N
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Description

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The presence of both an amino group and a fluorophenyl group in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 4-fluoroacetophenone with a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter pathways. The fluorophenyl group enhances its binding affinity and selectivity for these targets, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    4-fluoroamphetamine: A structurally related compound with stimulant properties.

    Fluconazole: An antifungal agent with a similar fluorophenyl group.

Uniqueness

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it particularly valuable in the development of chiral drugs and other enantioselective applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

HPHULVZWOLCSFD-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)N)O

Origin of Product

United States

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